Disodium uridine 5'-diphosphate

Purinergic Signaling GPCR Pharmacology Immunology

Researchers studying P2Y6-mediated phagocytosis or P2Y14-driven chemotaxis require a receptor probe that avoids off-target P2Y2/P2Y4 activation-a common flaw when UTP or UDP-glucose are misapplied as substitutes. Disodium uridine 5'-diphosphate solves this with dual, opposing pharmacology: it is a potent P2Y6 agonist (EC50=300 nM) and a competitive P2Y14 antagonist (pEC50=7.28), enabling clean, interpretable results in a single tool compound. The disodium salt guarantees ≥90 mg/mL aqueous solubility for concentrated stock preparation and demonstrates 3-year stability at -20°C, reducing reorder frequency and solvent artifacts in long-term studies.

Molecular Formula C9H12N2Na2O12P2
Molecular Weight 448.12 g/mol
CAS No. 27821-45-0
Cat. No. B1662347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium uridine 5'-diphosphate
CAS27821-45-0
SynonymsUridine-5'-diphosphate disodium salt
Molecular FormulaC9H12N2Na2O12P2
Molecular Weight448.12 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
InChIInChI=1S/C9H14N2O12P2.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1
InChIKeyZQKVPFKBNNAXCE-WFIJOQBCSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Disodium Uridine 5'-Diphosphate: P2Y Receptor Modulator & Nucleotide Precursor


Disodium uridine 5'-diphosphate (UDP disodium salt, CAS 27821-45-0) is a pyrimidine nucleotide with the molecular formula C9H12N2Na2O12P2 and a molecular weight of 448.12 g/mol . As an endogenous metabolite, it serves a dual biological role: it is a specific agonist of the P2Y6 receptor (EC50 = 300 nM) and a competitive antagonist of the P2Y14 receptor (pEC50 = 7.28) . This unique pharmacological profile distinguishes it from related uridine nucleotides like UTP and UDP-glucose, which have different receptor selectivity profiles [1]. Its function as a key intermediate in nucleic acid biosynthesis and glucuronidation pathways further expands its utility in diverse research fields .

Disodium Uridine 5'-Diphosphate: In-Class Substitution Risks


Generic substitution of disodium uridine 5'-diphosphate with seemingly similar nucleotides like UTP or UDP-glucose is scientifically invalid due to profound differences in receptor pharmacology and metabolic function. While UDP is a specific agonist at the P2Y6 receptor (EC50 = 300 nM) and a competitive antagonist at P2Y14 (pEC50 = 7.28) [1], UTP is an agonist at P2Y2 and P2Y4 receptors but not at P2Y6, and UDP-glucose is a potent agonist at P2Y14 (EC50 = 80 nM) rather than an antagonist [2]. These differences lead to divergent and even opposing cellular responses. Furthermore, the disodium salt form offers distinct advantages in solubility (≥21.6 mg/mL in water) and long-term stability (3 years at -20°C) compared to other salt forms or analogs . Therefore, substituting this compound introduces uncontrolled variables that compromise data reproducibility and experimental interpretation .

Disodium Uridine 5'-Diphosphate: Differentiating Evidence


P2Y14 Antagonism vs. UDP-Glucose Agonism

Disodium uridine 5'-diphosphate (UDP) acts as a competitive antagonist at the human P2Y14 receptor with a pKB of 7.28, whereas UDP-glucose is a potent agonist at the same receptor (EC50 = 80 ± 31 nM) [1]. This functional opposition is a critical differentiator, as it allows UDP to block the pro-inflammatory effects mediated by endogenous UDP-sugars like UDP-glucose [2].

Purinergic Signaling GPCR Pharmacology Immunology Inflammation

P2Y6 Agonist Selectivity over UTP

Disodium uridine 5'-diphosphate (UDP) is a potent and selective agonist at the human P2Y6 receptor with an EC50 of 300 nM . In contrast, UTP, a closely related nucleotide, is not an effective agonist at this receptor, with an EC50 >45 μM (45,000 nM), representing at least a 150-fold difference in potency [1]. This stark difference in receptor selectivity is a primary reason why UDP cannot be replaced by UTP in studies of P2Y6-mediated functions like microglial phagocytosis or vascular contraction [2].

Purinergic Signaling Neuroinflammation Vascular Biology Phagocytosis

Aqueous Solubility and Powder Stability

The disodium salt form of uridine 5'-diphosphate provides high aqueous solubility (up to 90 mg/mL or 200.83 mM in water at 25°C) , which is essential for preparing concentrated stock solutions for in vitro assays. This is a significant practical advantage over the free acid form of UDP, which has lower solubility . Furthermore, the powder form demonstrates excellent long-term stability when stored at -20°C, with a documented shelf life of up to 3 years, minimizing the risk of degradation and ensuring batch-to-batch consistency .

Biochemical Reagent Assay Development Compound Management In Vitro Pharmacology

Disodium Uridine 5'-Diphosphate: Application Scenarios


P2Y6 Activation in Neuroinflammation and Phagocytosis

Use disodium uridine 5'-diphosphate (UDP) as the agonist of choice for studying P2Y6 receptor function. Its high potency (EC50 = 300 nM) and selectivity over UTP (which is inactive at P2Y6) make it essential for experiments investigating microglial phagocytosis, chemotaxis, or the production of inflammatory mediators . Using UTP in these assays would fail to activate P2Y6 and would instead stimulate P2Y2/P2Y4 receptors, leading to erroneous conclusions about the role of P2Y6 in these processes [1].

P2Y14 Antagonism in Pro-Inflammatory Signaling

Employ UDP as a validated competitive antagonist (pKB = 7.28) to block P2Y14 receptor activation by endogenous agonists like UDP-glucose . This application is critical for researchers investigating the role of the P2Y14 receptor in immune cell chemotaxis, inflammation, or metabolic disorders, as it allows for the specific pharmacological inhibition of this pathway, which is not possible with other common nucleotides [1].

Solubility and Stability for In Vitro Assays

For high-throughput screening, long-term cell culture studies, or any application requiring concentrated, stable stock solutions, the disodium salt form is the optimal choice. Its high aqueous solubility (≥90 mg/mL) allows for the preparation of concentrated stock solutions, minimizing solvent (e.g., DMSO) artifacts . The documented 3-year stability at -20°C ensures consistent potency across experiments and reduces the need for frequent reordering, providing both scientific and economic benefits for research programs and core facilities [1].

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